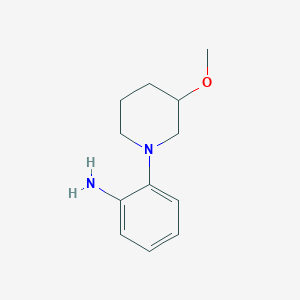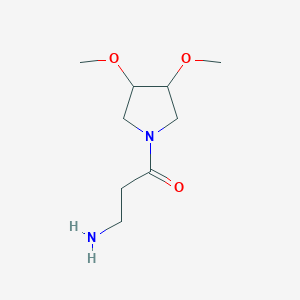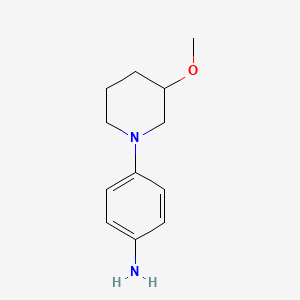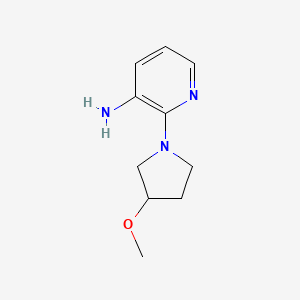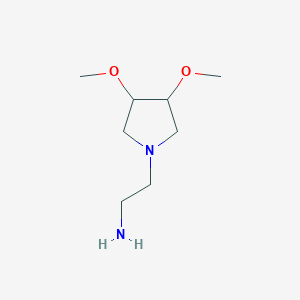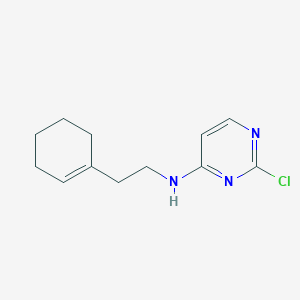
2-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrimidin-4-amine
Descripción general
Descripción
2-Chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrimidin-4-amine (2CNE) is a synthetic compound of the pyrimidine family, first synthesized in 1988 by a team of researchers at the University of Tokyo. It is a colorless crystalline solid with a molecular weight of 217.7 g/mol and a melting point of 214-216°C. 2CNE is a promising compound for laboratory research, due to its high selectivity and reactivity.
Mecanismo De Acción
Target of Action
A similar compound, tak-242, is known to selectively inhibit toll-like receptor 4 (tlr4) intracellular signaling . TLR4 is a part of the immune system and plays a crucial role in pathogen recognition and activation of innate immunity.
Mode of Action
Tak-242, a similar compound, suppresses the production of multiple cytokines by selectively inhibiting tlr4 intracellular signaling .
Biochemical Pathways
Tak-242, a similar compound, is known to suppress tlr4-mediated cytokine production . Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells.
Result of Action
Tak-242, a similar compound, is known to suppress the production of multiple cytokines , which could potentially reduce inflammation and modulate immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrimidin-4-amine has several advantages for laboratory experiments. It is highly reactive, meaning that it can be used to synthesize a wide variety of compounds. It is also highly selective, meaning that it can be used to synthesize compounds with specific properties. Furthermore, it is non-toxic, making it safe to use in laboratory experiments.
However, this compound does have some limitations for laboratory experiments. It is not very soluble in water, meaning that it cannot be used in aqueous solutions. Furthermore, it is not very stable, meaning that it must be stored in an inert atmosphere.
Direcciones Futuras
The potential applications of 2-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrimidin-4-amine in laboratory research are vast. It could be used to synthesize novel compounds for the treatment of various diseases, as well as novel materials with potential applications in energy storage, electronics, and aerospace. Additionally, it could be used to develop new methods for synthesizing compounds with specific properties. Finally, it could be used to develop new techniques for synthesizing compounds in an efficient and cost-effective manner.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrimidin-4-amine has been used in a variety of laboratory research applications, including medicinal chemistry, drug discovery, and materials science. In the field of medicinal chemistry, this compound has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications. In the field of drug discovery, this compound has been used as a scaffold for the synthesis of novel compounds for the treatment of various diseases. In materials science, this compound has been used as a building block for the synthesis of novel materials with potential applications in energy storage, electronics, and aerospace.
Propiedades
IUPAC Name |
2-chloro-N-[2-(cyclohexen-1-yl)ethyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3/c13-12-15-9-7-11(16-12)14-8-6-10-4-2-1-3-5-10/h4,7,9H,1-3,5-6,8H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXRBXOBUOGPHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





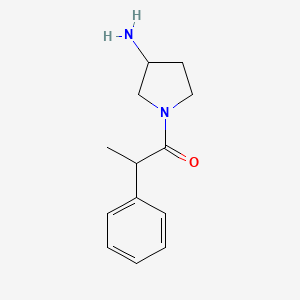
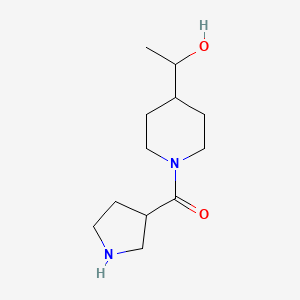
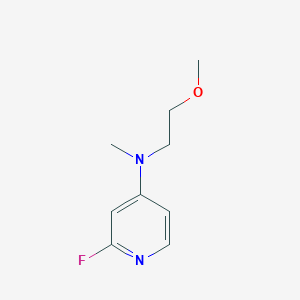
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carboxylic acid](/img/structure/B1474477.png)

